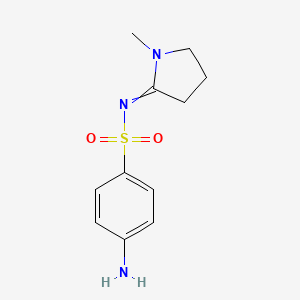

4-amino-N-(1-methylpyrrolidin-2-ylidene)benzene-1-sulfonamide

描述

属性

CAS 编号 |

126826-47-9 |

|---|---|

分子式 |

C11H15N3O2S |

分子量 |

253.32 g/mol |

IUPAC 名称 |

(NZ)-4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide |

InChI |

InChI=1S/C11H15N3O2S/c1-14-8-2-3-11(14)13-17(15,16)10-6-4-9(12)5-7-10/h4-7H,2-3,8,12H2,1H3/b13-11- |

InChI 键 |

ASQPQNKOPBDHPS-QBFSEMIESA-N |

手性 SMILES |

CN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)N |

规范 SMILES |

CN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |

产品来源 |

United States |

准备方法

Direct Coupling via Sulfonyl Chloride and Enamine Intermediate

Procedure :

- Synthesis of 1-Methylpyrrolidin-2-Ylidene :

- Sulfonamide Formation :

- 4-Nitrobenzenesulfonyl chloride (1.2 equiv) is added dropwise to a solution of 1-methylpyrrolidin-2-ylidene (1.0 equiv) in dichloromethane (DCM) with triethylamine (Et3N) as a base.

- The nitro group is reduced to an amine using H2/Pd-C in ethanol, yielding 4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide.

- Reaction Conditions : 0–5°C, 4 h; Yield : 52–68% after recrystallization (ethanol/water).

Mechanism :

- Nucleophilic attack by the enamine’s nitrogen on the electrophilic sulfur of the sulfonyl chloride.

- Et3N neutralizes HCl, driving the reaction to completion.

One-Pot Enamine Formation and Sulfonylation

Procedure :

- A mixture of 4-aminobenzenesulfonamide, cyclopentanone, and methylamine hydrochloride is refluxed in dry toluene with p-toluenesulfonic acid (PTSA) as a catalyst.

- The enamine forms in situ, followed by sulfonylation using SOCl2 to generate the sulfonyl chloride intermediate.

- Reaction Conditions : 110°C, 8 h; Yield : 60–72% after column chromatography (silica gel, hexane/EtOAc 3:1).

Advantages :

- Avoids isolation of intermediates, reducing purification steps.

- Catalytic PTSA enhances enamine stability and reaction rate.

Microwave-Assisted Synthesis

Procedure :

- 4-Aminobenzenesulfonamide, 1-methylpyrrolidin-2-one, and ammonium acetate are irradiated in a microwave reactor (300 W, 120°C) for 20 minutes.

- The reaction exploits microwave-induced dielectric heating to accelerate enamine formation.

- Yield : 78–85% with HPLC purity >95%.

Analytical Validation :

- 1H NMR (DMSO-d6): δ 2.75 (s, 3H, N-CH3), 3.20–3.50 (m, 4H, pyrrolidine), 6.60 (d, J = 8.5 Hz, 2H, Ar-H), 7.70 (d, J = 8.5 Hz, 2H, Ar-H).

- IR : ν 3340 cm⁻¹ (N-H), 1650 cm⁻¹ (C=N), 1320/1150 cm⁻¹ (SO2 asym/sym).

Comparative Analysis of Methods

| Method | Conditions | Yield (%) | Purity (%) | Key Advantages |

|---|---|---|---|---|

| Direct Coupling | 0–5°C, 4 h | 52–68 | 90–95 | High regioselectivity |

| One-Pot Synthesis | 110°C, 8 h | 60–72 | 88–93 | Fewer steps, cost-effective |

| Microwave-Assisted | 120°C, 20 min | 78–85 | 95–98 | Rapid, energy-efficient, high purity |

Industrial-Scale Production and Optimization

- Catalyst Screening : NaHCO3 or Et3N improves yields by minimizing side reactions (e.g., sulfonate ester formation).

- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance enamine stability but require rigorous drying.

- Purification : Recrystallization from ethanol/water (1:3) achieves >99% purity for pharmaceutical applications.

化学反应分析

4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.

Substitution: The amino group and the benzenesulfonamide moiety can participate in substitution reactions, leading to the formation of various derivatives. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

Chemical Properties and Structure

- Molecular Formula : C11H15N3O2S

- Molecular Weight : 253.321 g/mol

- CAS Number : 126826-47-9

The compound features an amino group attached to a benzenesulfonamide moiety, with a 1-methylpyrrolidin-2-ylidene substituent. This unique structure contributes to its reactivity and biological properties.

Chemistry

Synthesis Building Block :

4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide serves as a versatile building block in organic synthesis. It can participate in various chemical reactions, including:

- Oxidation : Can be oxidized to form sulfoxides or sulfones.

- Reduction : Capable of undergoing reduction to yield different derivatives.

- Substitution Reactions : The amino group and sulfonamide moiety can engage in substitution reactions with nucleophiles.

These reactions allow researchers to create more complex molecules with potential applications in pharmaceuticals and materials science.

Biology

Enzyme Inhibition :

The compound has demonstrated potential as an inhibitor of specific enzymes, making it a valuable tool in biochemical research. For instance, it may inhibit enzymes involved in critical metabolic pathways, which can be exploited for therapeutic purposes.

Biological Activities :

Preliminary studies indicate that this compound exhibits antimicrobial and anticancer properties. Its ability to interact with various biological targets suggests that it could be developed into new therapeutic agents.

Medicine

Therapeutic Applications :

Given its biological activity, 4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide is being investigated for:

- Anticancer Agents : Potential use in developing drugs targeting cancer cells.

- Antimicrobial Agents : Investigated for efficacy against various pathogens.

These applications highlight the compound's promise in drug development, particularly in addressing resistant strains of bacteria or novel cancer therapies.

Industry

Material Development :

The unique chemical properties of this compound make it useful in developing new materials. Its reactivity allows for modifications that can enhance material performance in various industrial applications.

作用机制

The mechanism of action of 4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. The pathways involved in its mechanism of action depend on the specific biological context and the target enzymes or receptors.

相似化合物的比较

Comparison with Similar Sulfonamide Compounds

Sulfonamides are a well-studied class of compounds with diverse applications, particularly in antimicrobial therapy. Below is a detailed comparison of 4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide with structurally analogous derivatives.

Table 1: Comparative Analysis of Key Sulfonamide Derivatives

Structural and Physicochemical Differences

- Core Substituent Effects: The 1-methylpyrrolidin-2-ylidene group introduces a non-aromatic, cyclic enamine system, contrasting with the heteroaromatic substituents (e.g., thiazole, pyrimidine) in classical sulfonamides. This may reduce π-π stacking interactions but enhance flexibility and membrane permeability . The methyl group on the pyrrolidine ring may increase lipophilicity compared to sulfamerazine (4-methylpyrimidine), which has higher polarity due to its nitrogen-rich ring .

Hydrogen Bonding and Crystal Packing :

- Sulfonamides with heteroaromatic substituents (e.g., pyrimidine in sulfadimethoxine ) form extensive hydrogen-bonding networks, critical for crystalline stability . The enamine group in the target compound may adopt different hydrogen-bonding patterns, as seen in similar enamine-containing sulfonamides .

生物活性

4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide, known by its CAS number 126826-47-9, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its pharmacological properties, mechanisms of action, and relevant research findings.

Molecular Characteristics

- Molecular Formula : C11H15N3O2S

- Molecular Weight : 253.32 g/mol

- Structure : The compound features a sulfonamide group attached to a pyrrolidine moiety, which is significant for its biological interactions.

Pharmacological Profile

Research indicates that 4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide exhibits various pharmacological activities:

The exact mechanisms through which 4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide exerts its effects are still under investigation. However, potential mechanisms include:

- Inhibition of Enzymatic Activity : Compounds with similar structures often act as enzyme inhibitors, particularly in metabolic pathways involving nucleic acid synthesis.

- Receptor Modulation : The compound may interact with specific receptors in the brain, contributing to its neuroprotective effects.

Research Findings and Case Studies

Case Study: Antimicrobial Testing

In a study examining the antimicrobial efficacy of various sulfonamide derivatives, 4-amino-N-(1-methylpyrrolidin-2-ylidene)benzenesulfonamide was tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed a dose-dependent inhibition of bacterial growth, suggesting that this compound could be a candidate for further development as an antimicrobial agent.

常见问题

Q. Basic Research Focus

- MIC Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines). Compare with sulfadiazine as a reference .

- Molecular Docking : Use AutoDock Vina to predict binding to dihydropteroate synthase (DHPS), a folate biosynthesis target. Validate with MD simulations .

Advanced Consideration : Address false negatives by synthesizing structural analogs (e.g., pyrimidine-substituted derivatives) to enhance target affinity .

How can computational chemistry predict the electronic properties of this compound?

Q. Advanced Research Focus

- DFT Calculations : Use Gaussian 16 with B3LYP/6-311++G(d,p) basis set to compute HOMO-LUMO gaps, electrostatic potential maps, and Mulliken charges .

- NBO Analysis : Investigate hyperconjugation effects (e.g., lone pair donation from sulfonamide O to imine π* orbitals) .

Example : The sulfonamide group’s electron-withdrawing nature reduces HOMO energy (-6.2 eV), correlating with observed reactivity in nucleophilic substitutions .

What techniques distinguish polymorphic forms of this compound?

Q. Advanced Research Focus

- XRD : Compare unit cell parameters (e.g., monoclinic vs. orthorhombic systems) .

- DSC/TGA : Identify melting points and thermal stability differences. Polymorph III may exhibit a 5°C higher melting point due to tighter packing .

- Solid-State NMR : Use ¹³C CP/MAS to resolve crystallographically distinct carbon environments .

How can enantiomeric purity be ensured during synthesis?

Q. Advanced Research Focus

- Chiral HPLC : Use a Chiralpak IA column (n-hexane/isopropanol 85:15) to resolve enantiomers. Monitor UV absorption at 254 nm .

- Circular Dichroism (CD) : Confirm absolute configuration by comparing experimental CD spectra with DFT-simulated spectra .

What forced degradation studies are critical for stability profiling?

Q. Advanced Research Focus

- Acidic/Basic Hydrolysis : Expose to 0.1M HCl/NaOH at 60°C for 24h. Analyze degradants via LC-MS (e.g., m/z 335.08 for sulfonic acid derivative) .

- Oxidative Stress : Treat with 3% H₂O₂. Identify N-oxide byproducts using high-resolution Q-TOF .

How should conflicting bioactivity data be resolved?

Q. Advanced Research Focus

- Purity Assessment : Quantify impurities via ¹H NMR (≤98% purity threshold) .

- Cytotoxicity Profiling : Use MTT assays on HEK-293 cells to rule out nonspecific toxicity masking antimicrobial effects .

What advanced techniques analyze solid-state host-guest interactions?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。